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For Researchers, Scientists, and Drug Development Professionals: A Guide to the Selectivity of

GSK778 using TR-FRET Assays

In the landscape of epigenetic drug discovery, the Bromodomain and Extra-Terminal (BET)

family of proteins has emerged as a critical target. These proteins, comprising BRD2, BRD3,

BRD4, and the testis-specific BRDT, are "readers" of the epigenetic code, recognizing

acetylated lysine residues on histones and other proteins to regulate gene transcription.[1][2][3]

Dysregulation of BET protein function is implicated in various diseases, including cancer and

inflammation, making them attractive therapeutic targets.[2][3] GSK778, also known as iBET-

BD1, is a potent and selective inhibitor of the first bromodomain (BD1) of the BET family.[2][4]

[5] This guide provides a comparative analysis of GSK778's selectivity, supported by

experimental data from Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

assays, and details the methodologies for such experiments.

Comparative Selectivity of BET Inhibitors
GSK778 distinguishes itself from pan-BET inhibitors by selectively targeting the BD1 domain.

This selectivity is crucial as the two tandem bromodomains of BET proteins, BD1 and BD2,

may have distinct functions. The following table summarizes the inhibitory activity (IC50) of

GSK778 and other notable BET inhibitors, demonstrating GSK778's preference for BD1. The

data is compiled from TR-FRET assays.
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Compound Target IC50 (nM) Selectivity Profile

GSK778 (iBET-BD1) BRD2 BD1 75[4][5][6] BD1 Selective

BRD2 BD2 3950[2][5]

BRD3 BD1 41[4][5]

BRD3 BD2 1210[2][5]

BRD4 BD1 41[4][5]

BRD4 BD2 5843[2][5]

BRDT BD1 143[4][5]

BRDT BD2 17451[2][5]

ABBV-744 BRD2 BD2 8[7] BD2 Selective

BRD3 BD2 13[7]

BRD4 BD2 4[7]

BRDT BD2 18[7]

RVX-208 BRD2 BD2 ~510[8]
BD2 Selective

(modest)

BRD3 BD2 -

BRD4 BD2 -

BRDT BD2 -

I-BET151

(GSK1210151A)
BRD2 (BD1/BD2) - Pan-BET

BRD3 (BD1/BD2) -

BRD4 (BD1/BD2) -

BRDT (BD1/BD2) -

Signaling Pathway of BET Proteins
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BET proteins are key regulators of gene transcription. They bind to acetylated lysine residues

on histone tails via their bromodomains. This interaction recruits the positive transcription

elongation factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II,

leading to transcriptional elongation of target genes, including critical oncogenes like MYC.

BET inhibitors like GSK778 competitively bind to the acetyl-lysine binding pocket of the

bromodomains, displacing them from chromatin and thereby downregulating the expression of

target genes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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